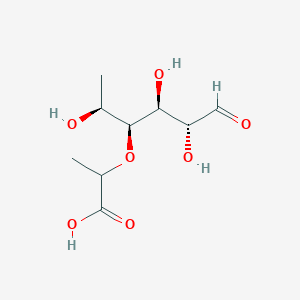
4-O-(1-Carboxyethyl)rhamnose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-(1-Carboxyethyl)rhamnose, also known as RhaCE, is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. RhaCE is a derivative of rhamnose, a naturally occurring sugar found in plants, and is synthesized through a complex process.
Mécanisme D'action
The mechanism of action of 4-O-(1-Carboxyethyl)rhamnose is not fully understood. However, it is believed that 4-O-(1-Carboxyethyl)rhamnose exerts its effects by modulating the activity of certain enzymes and signaling pathways. 4-O-(1-Carboxyethyl)rhamnose has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-O-(1-Carboxyethyl)rhamnose has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
4-O-(1-Carboxyethyl)rhamnose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-O-(1-Carboxyethyl)rhamnose has anti-inflammatory and anti-tumor properties. 4-O-(1-Carboxyethyl)rhamnose has also been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity in diabetic mice. In addition, 4-O-(1-Carboxyethyl)rhamnose has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
4-O-(1-Carboxyethyl)rhamnose has several advantages for lab experiments. It is a rare sugar that is not commonly found in nature, which makes it an ideal tool for studying the effects of sugar modifications on biological systems. 4-O-(1-Carboxyethyl)rhamnose is also stable and can be easily synthesized in large quantities. However, the synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, 4-O-(1-Carboxyethyl)rhamnose is expensive and not readily available, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-O-(1-Carboxyethyl)rhamnose. One area of research is the development of novel biomolecules using 4-O-(1-Carboxyethyl)rhamnose as a building block. Another area of research is the investigation of the potential therapeutic applications of 4-O-(1-Carboxyethyl)rhamnose in the treatment of metabolic disorders and inflammatory diseases. In addition, the use of 4-O-(1-Carboxyethyl)rhamnose in agriculture to enhance plant growth and increase crop yield is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Conclusion:
In conclusion, 4-O-(1-Carboxyethyl)rhamnose is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment. 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties, enhance plant growth, and increase crop yield. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Méthodes De Synthèse
4-O-(1-Carboxyethyl)rhamnose is synthesized through a multi-step process that involves the modification of rhamnose. The process begins with the conversion of rhamnose to rhamnonic acid, which is then reduced to 4-deoxy-L-threo-hex-4-enopyranosyluronic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-deoxy-L-threo-hex-4-enopyranosyluronate, which is further modified to form 4-O-(1-Carboxyethyl)rhamnose. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
4-O-(1-Carboxyethyl)rhamnose has potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. In agriculture, 4-O-(1-Carboxyethyl)rhamnose has been shown to enhance plant growth and increase crop yield. In biotechnology, 4-O-(1-Carboxyethyl)rhamnose has been used as a building block for the synthesis of novel biomolecules.
Propriétés
Numéro CAS |
128534-92-9 |
|---|---|
Nom du produit |
4-O-(1-Carboxyethyl)rhamnose |
Formule moléculaire |
C9H16O7 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |
Clé InChI |
SHCQKCKKXMAWFD-MDUBGLNMSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
Synonymes |
4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



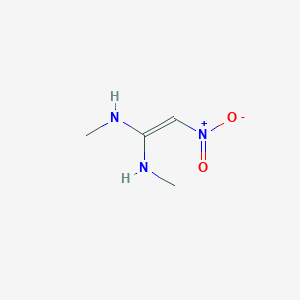
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
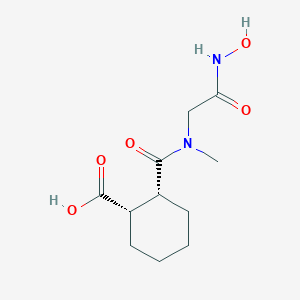
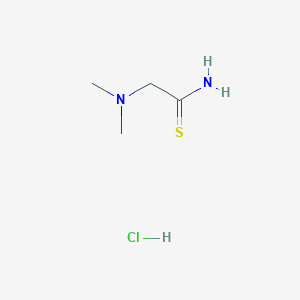
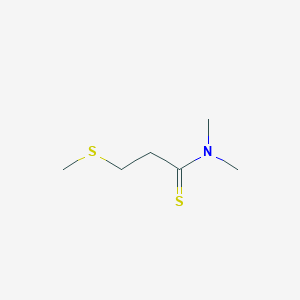
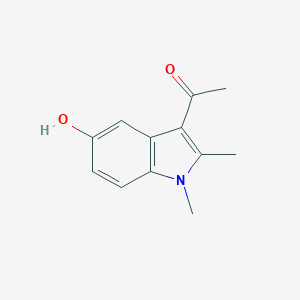
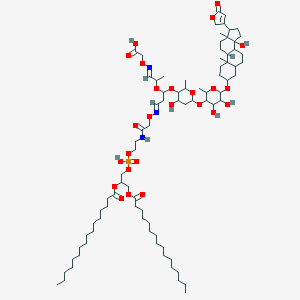
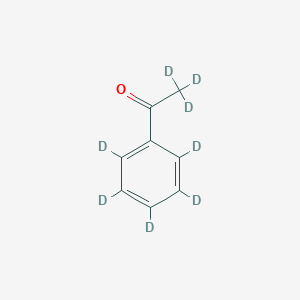
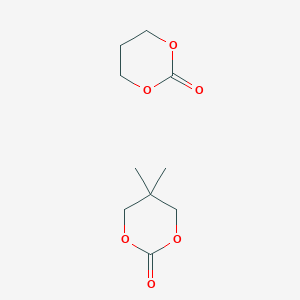
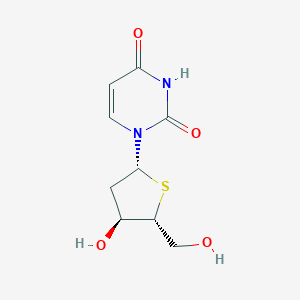
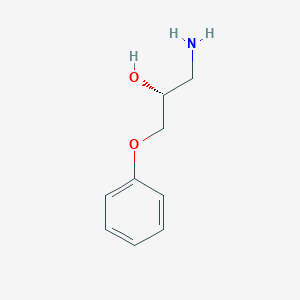

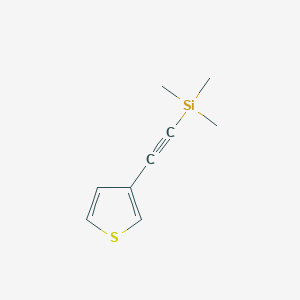
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)